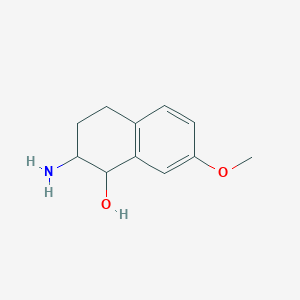![molecular formula C18H19ClN4S B13772357 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride CAS No. 72797-26-3](/img/structure/B13772357.png)
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of a thiazolium ring, an azo group, and a benzylmethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-aminobenzylmethylamine, followed by coupling with 3-methylthiazole to form the azo compound.
Quaternization: The azo compound is then subjected to quaternization using methyl chloride to introduce the thiazolium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolium ring.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Substituted thiazolium derivatives.
Aplicaciones Científicas De Investigación
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The azo group can undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-[Benzylmethylamino]phenyl]azo]-1,3-thiazolium chloride
- 2-[[4-[Benzylmethylamino]phenyl]azo]-1,4-thiazolium chloride
Uniqueness
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the thiazolium ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
72797-26-3 |
|---|---|
Fórmula molecular |
C18H19ClN4S |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C18H19N4S.ClH/c1-21-12-13-23-18(21)20-19-16-8-10-17(11-9-16)22(2)14-15-6-4-3-5-7-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
AYTFBSHAPXBMGO-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


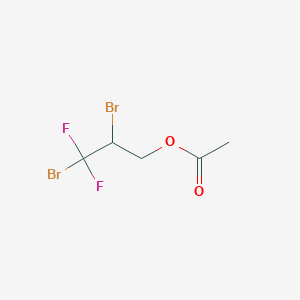
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
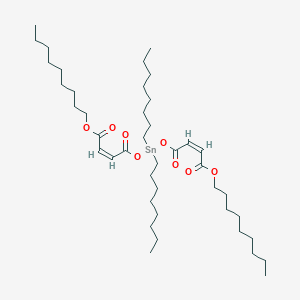
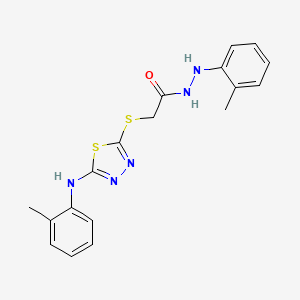
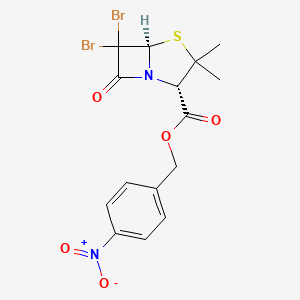
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
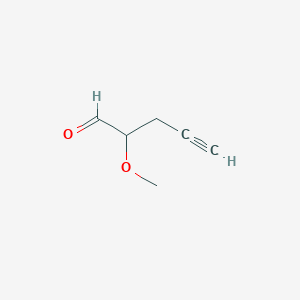
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
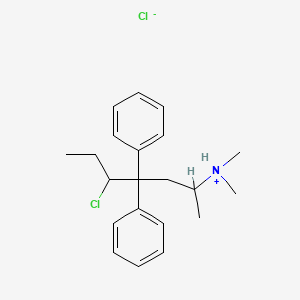
![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
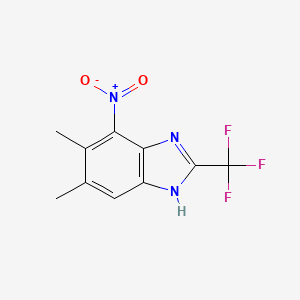
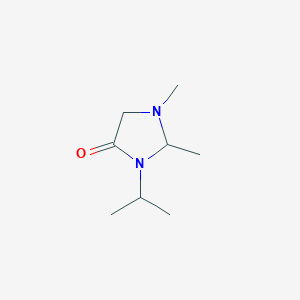
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
